N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide
Description
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide is a synthetic acrylamide derivative featuring a benzoimidazole core linked to a substituted phenyl group via an ethyl spacer. The phenyl ring is substituted with methoxy (-OCH₃) at position 3 and propoxy (-OCH₂CH₂CH₃) at position 4, which influences its electronic and steric properties.
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H25N3O3/c1-3-14-28-19-10-8-16(15-20(19)27-2)9-11-22(26)23-13-12-21-24-17-6-4-5-7-18(17)25-21/h4-11,15H,3,12-14H2,1-2H3,(H,23,26)(H,24,25)/b11-9+ |
InChI Key |
IQUOQWOYRLRZKT-PKNBQFBNSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide typically involves the condensation of ortho-phenylenediamines with benzaldehydes. One common method involves using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Benzoimidazole-Ethyl-Acrylamide Framework
The target compound shares a common structural motif with several analogues:
- (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide (301678-28-4) : Differs only in phenyl substitution (4-methoxy vs. 3-methoxy-4-propoxy) .
- (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxyphenyl)-acrylamide (CID 1181186) : Contains two methoxy groups at positions 2 and 5 on the phenyl ring .
- N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-N-(3,4,5-trimethoxy-phenyl)-benzenesulfonamide (18) : Replaces acrylamide with a sulfonamide group and adds trimethoxy substituents .
Table 1: Structural Variations in Key Analogues
Functional Group Impact
- Acrylamide vs. Sulfonamide analogues (e.g., Compound 18) may exhibit stronger hydrogen-bonding interactions .
Table 2: Melting Points and Yields of Selected Compounds
| Compound ID | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|
| Target Compound | Not reported | Not reported | - |
| 7c (C22H26N4O) | 202–204 | 71 | |
| AB-10 (C19H21N5O) | 245–247 | 49 | |
| Compound 6d (C20H22N4O2) | 210–212 (dec.) | 76 |
Spectral Characterization
Anticancer Potential
Antibacterial Activity
- Electron-Withdrawing Groups: Compounds 49–50 () with Cl/NO₂ substituents showed superior antibacterial effects. The target compound’s methoxy/propoxy groups (electron-donating) may reduce such activity but could modulate selectivity .
Biological Activity
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzimidazole derivatives, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 430.53 g/mol. The structure features a benzimidazole moiety, an ethyl linker, and a substituted phenyl group, contributing to its biological profile.
Benzimidazole derivatives have been extensively studied for their interactions with various biological targets. The following mechanisms have been identified for this compound:
- Cholinesterase Inhibition : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .
- Antimicrobial Activity : Research indicates that related benzimidazole compounds exhibit antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that the compound may also possess similar activity .
1. Cholinesterase Inhibition Assay
In vitro assays were conducted to evaluate the inhibitory effects on AChE and BuChE using Ellman's method. The results indicated that compounds structurally similar to this compound showed varying degrees of inhibition, with some exhibiting selective inhibition profiles.
2. Antimicrobial Activity
Antimicrobial assays were performed using standard strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that certain derivatives had MIC values ranging from 16 to 64 mg/mL against susceptible strains .
Case Study 1: Cognitive Enhancement
A study investigated the effects of benzimidazole derivatives on cognitive function in animal models. The administration of these compounds led to significant improvements in memory retention and learning capabilities, attributed to their AChE inhibitory activity.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of a series of benzimidazole derivatives. Compounds demonstrated effectiveness against Staphylococcus aureus with MIC values as low as 32 mg/mL, indicating potential for development as antibacterial agents .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | Target | Method | Result |
|---|---|---|---|
| Cholinesterase Inhibition | AChE and BuChE | Ellman's Method | Significant inhibition noted |
| Antimicrobial Activity | E. coli, S. aureus | MIC Determination | MIC: 16 - 64 mg/mL |
| Cognitive Enhancement | Animal Models | Behavioral Testing | Improved memory retention |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
